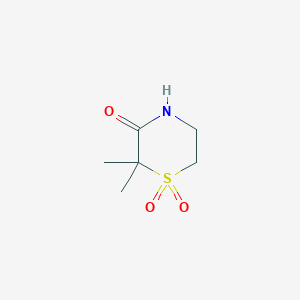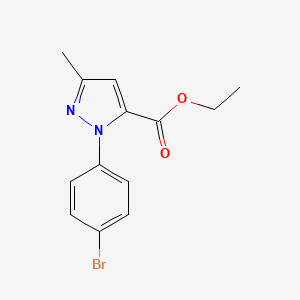
Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for each reaction, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability .Scientific Research Applications
Synthetic Applications in Chemistry
Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been utilized in the field of synthetic chemistry. It serves as a building block in radical cyclization reactions onto azoles, particularly useful for synthesizing tri- and tetra-cyclic heterocycles. These reactions are significant in the formation of new 6-membered rings attached to azoles, demonstrating the compound's role in creating complex molecular structures (Allin et al., 2005).
Structural and Spectroscopic Analysis
In research focusing on structural and spectroscopic analysis, this compound has been synthesized and characterized through various techniques, including X-ray crystallography and density functional theory. These studies provide detailed insights into the molecular geometry and electronic structure-property relationships of the molecule, which are crucial for understanding its physical and chemical properties (Viveka et al., 2016).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Derivatives of this compound have been explored as potential corrosion inhibitors for mild steel, which is vital in industrial applications such as the pickling process. Studies involving gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy reveal the efficacy of these compounds in protecting metal surfaces (Dohare et al., 2017).
Nonlinear Optical Materials
Furthermore, ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate derivatives have been studied for their potential as nonlinear optical (NLO) materials. These materials are crucial in various photonic applications, including optical limiting. The optical nonlinearity of these compounds has been investigated, highlighting their potential utility in advanced optical technologies (Chandrakantha et al., 2013).
Biological Activities
In the realm of biological studies, derivatives of this compound have been synthesized and evaluated for their auxin activities, which are essential in plant growth and development. The studies include the synthesis of various compounds and their subsequent testing for biological activities, providing insights into the potential agricultural applications (Yue et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the presence of a benzene ring allows for resonance stabilization of a benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
For example, indole derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (as indicated by chemspider ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOABFDHEOPEUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
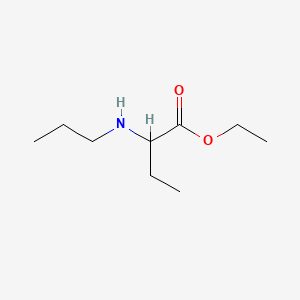
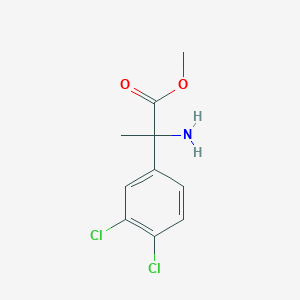
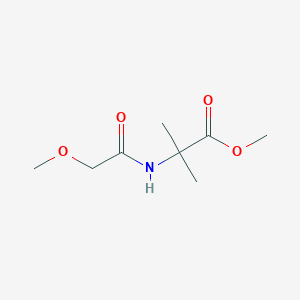
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)
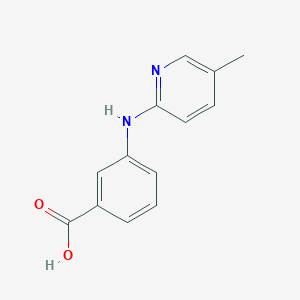
![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)
